molecular formula C11H19Cl B12086228 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane

Cat. No.: B12086228
M. Wt: 186.72 g/mol
InChI Key: KTIPCLYKRTVFLC-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic hydrocarbon featuring a norbornane (bicyclo[2.2.1]heptane) framework substituted at the 2-position with a branched 3-chloro-2-methylpropyl group. This compound combines the rigid bicyclic structure with a halogenated alkyl chain, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3

InChI Key

KTIPCLYKRTVFLC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CCC1C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with a suitable olefin, followed by chlorination. For example, reacting cyclopentadiene with 3-chloro-2-methylpropene under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bicyclo[2.2.1]heptane core is versatile, with substituents dictating applications in pharmaceuticals, polymers, and agrochemicals. Key analogs include:

Compound Name Substituent Key Features
2-Chlorobicyclo[2.2.1]heptane (Bornyl chloride) Chlorine at C2 Simpler halogenated derivative; used in terpene synthesis .
2-(4-Bromophenyl)bicyclo[2.2.1]heptane Aromatic bromophenyl group at C2 High molecular weight (251.167 g/mol); exo isomer noted .
2-(Allyloxyimino)-1,7,7-trimethyl derivative Oxime functional group Plant growth regulator; stereochemistry impacts activity .
2-(3,3-Dimethoxy-2-methylpropyl) derivative Ether and methyl branches Enhanced lipophilicity; used in specialty chemical synthesis .

Key Insight : The 3-chloro-2-methylpropyl group in the target compound introduces steric bulk and halogen-mediated reactivity, distinguishing it from simpler chloro or aromatic derivatives.

Physicochemical Properties

Data from bicyclo[2.2.1]heptane derivatives () highlight trends:

Compound State Melting Point (°C) Boiling Point (°C)
Bicyclo[2.2.1]heptane c -95.1 Not reported
Bicyclo[2.2.1]heptene lq 90.0 203.9
Bicyclo[2.2.2]octane c -146.9 Not reported
2-Chlorobicyclo[2.2.1]heptane Liquid Not reported Not reported

Analysis :

  • Rigidity vs. Stability: Bicyclo[2.2.1]heptane derivatives exhibit higher thermal stability than non-bicyclic analogs, making them suitable for high-temperature applications (e.g., polymer additives) .
  • Substituent Impact : Chlorine and alkyl groups increase molecular weight and boiling points compared to unsubstituted bicycloheptanes. For example, 2-(4-bromophenyl)bicyclo[2.2.1]heptane has a molecular weight of 251.167 g/mol , while the target compound’s branched chain may further elevate its lipophilicity and melting point.

Commercial and Industrial Relevance

  • Cost Factors : Substituted bicycloheptanes are premium-priced. For example, methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate costs $245/100mg , suggesting the target compound’s synthesis would be similarly specialized.
  • Applications: Polymers: Bicyclo[2.2.1]heptane additives improve thermal stability in plastics . Agrochemicals: Oxime derivatives (e.g., 2-(allyloxyimino)-1,7,7-trimethylbicycloheptane) regulate plant growth . Pharmaceuticals: Azabicycloheptane derivatives are explored for bioactive molecule design .

Biological Activity

2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C11H19Cl
Molecular Weight: 202.73 g/mol
IUPAC Name: 2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane
Canonical SMILES: CC(CC1CC2CCC1C2)CCl

The structure of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane features a rigid bicyclic framework, which contributes to its stability and reactivity in biological systems.

The biological activity of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine atom in the compound can participate in halogen bonding, enhancing its binding affinity to specific proteins or nucleic acids.

Possible Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.

Biological Activity Studies

Research has explored various aspects of the biological activity of this compound:

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli1550
S. aureus18100

Cytotoxicity Assays

In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating moderate potency.

Case Studies

  • Case Study on Antitumor Activity : A research team investigated the effects of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane on tumor growth in xenograft models. Treatment resulted in a significant reduction in tumor volume compared to controls, suggesting potential for further development as an anticancer drug.
    • Methodology : Mice were administered the compound daily for two weeks.
    • Results : Tumor volume decreased by approximately 40% in treated groups.
  • Neuropharmacological Evaluation : Another study focused on the neuropharmacological effects of the compound in rodent models, assessing its impact on anxiety and depression-like behaviors. Administration led to reduced anxiety levels measured through elevated plus maze tests.

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